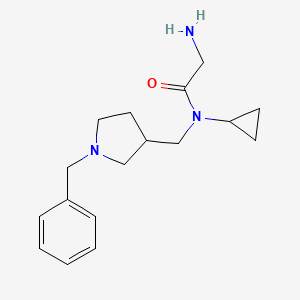

2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-acetamide

Description

Properties

IUPAC Name |

2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c18-10-17(21)20(16-6-7-16)13-15-8-9-19(12-15)11-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGILYVLSSJLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2CCN(C2)CC3=CC=CC=C3)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation

The synthesis begins with constructing the 1-benzyl-pyrrolidin-3-ylmethyl backbone. A common approach involves cyclizing γ-aminobutyric acid (GABA) derivatives under reductive amination conditions. For example, benzylamine reacts with succinaldehyde in the presence of sodium cyanoborohydride to form the pyrrolidine core. Alternatively, Mitsunobu reactions between 3-hydroxypyrrolidine and benzyl alcohol derivatives yield the 1-benzyl-pyrrolidin-3-ol intermediate, which is subsequently oxidized to the aldehyde for further functionalization.

Reductive Amination for Cyclopropyl Group Introduction

The cyclopropylamine moiety is introduced via reductive amination. The pyrrolidine aldehyde intermediate reacts with cyclopropylamine using sodium triacetoxyborohydride (STAB) as the reducing agent. This step typically achieves 70–85% yield, with excess amine (1.5–2.0 equivalents) ensuring complete conversion. Solvent choice (e.g., dichloromethane or tetrahydrofuran) significantly impacts reaction kinetics, with polar aprotic solvents favoring imine formation.

Acetamide Coupling

The final step involves coupling the secondary amine with a protected aminoacetamide. Boc-protected glycine is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), reacting with the pyrrolidine-cyclopropylamine intermediate in dimethylformamide (DMF). Deprotection with trifluoroacetic acid (TFA) yields the free amine. Alternative routes employ Fmoc-protected intermediates, enabling solid-phase synthesis for high-throughput applications.

Optimization Strategies

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–25°C | Prevents epimerization |

| Solvent Polarity | ε = 20–40 (e.g., THF) | Enhances nucleophilicity |

| Catalyst Loading | 10–20 mol% | Balances cost and efficiency |

Elevating temperatures beyond 40°C leads to racemization at the pyrrolidine stereocenter, reducing enantiomeric excess (ee) to <70%. Polar solvents like acetonitrile improve solubility but may necessitate longer reaction times (12–24 hours).

Protective Group Selection

-

Boc Groups : Provide stability under basic conditions but require acidic deprotection (TFA/CH₂Cl₂).

-

Fmoc Groups : Compatible with orthogonal protection strategies, ideal for sequential couplings.

Industrial-Scale Production

Continuous Flow Chemistry

Industrial synthesis adopts continuous flow reactors to enhance scalability. Key advantages include:

-

Improved Heat Transfer : Exothermic amidation steps are controlled via jacketed reactors, maintaining isothermal conditions.

-

Reduced Residence Time : 30–60 minutes per step vs. 6–8 hours in batch processes.

A representative protocol involves:

-

Pumping benzylpyrrolidine (0.5 M in THF) and cyclopropylamine (1.2 eq) through a Pd/C-packed column at 50°C.

-

In-line FTIR monitoring ensures >95% conversion before acetamide coupling.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

| Technique | Key Data Points |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 3.72 (m, 1H, pyrrolidine CH₂), 2.89 (q, J=6.5 Hz, cyclopropyl CH) |

| HRMS (ESI+) | m/z 287.2012 [M+H]⁺ (calc. 287.2009) |

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Preliminary studies indicate that 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-acetamide exhibits significant biological activity, particularly in neuropharmacology. Compounds with similar structures have been investigated for their potential as:

- Cognitive enhancers

- Antidepressants

- Anxiolytics

The interactions of this compound with various biological targets are critical for understanding its therapeutic efficacy and safety profiles.

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry include:

- Drug Development : Its structure allows for modifications that could lead to new drugs targeting neurological conditions.

- Research on Neurotransmitter Systems : Investigating its effects on neurotransmitter systems could provide insights into its mechanism of action.

Case Studies and Research Findings

While specific case studies directly involving this compound may be limited, related compounds have shown promise in clinical settings:

- Cognitive Enhancers : Research has demonstrated that similar compounds can improve memory and learning in animal models.

- Anxiolytic Effects : Some derivatives have been tested for their ability to reduce anxiety-like behaviors in preclinical studies.

These findings suggest that further exploration of this compound could yield valuable insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Aromatic vs. Heterocyclic Moieties : The benzyl-pyrrolidinylmethyl group combines aromatic and heterocyclic features, which may improve membrane permeability compared to purely aliphatic substituents (e.g., trifluoroethyl) .

- Synthetic Complexity: The multi-step synthesis required for the benzyl-pyrrolidin-3-ylmethyl group contrasts with simpler derivatives like N-benzyl-2-cyano-acetamide, which is synthesized via single-step condensation .

Biological Activity

2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-cyclopropyl-acetamide is a synthetic compound with significant potential in medicinal chemistry, particularly in neuropharmacology. Its unique structure, which includes an amino group, a cyclopropyl moiety, and a pyrrolidine ring substituted with a benzyl group, suggests diverse biological activities. This article reviews the compound's biological activity, synthesis pathways, and potential therapeutic applications based on available research findings.

- Molecular Formula : C17H25N3O

- Molecular Weight : 287.4 g/mol

- Boiling Point : Approximately 437.7 °C

- Density : Around 1.16 g/cm³

The presence of functional groups such as the amino and acetamide moieties enables various chemical reactions that can be exploited to develop analogs with enhanced biological properties.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the following areas:

- Neuropharmacology : Compounds with similar structures have been explored for their potential as neuroprotective agents and cognitive enhancers. The structural characteristics of this compound may facilitate interactions with neurotransmitter systems.

- Receptor Interactions : The compound is hypothesized to interact with various receptors, including melanin-concentrating hormone receptors (MCHr1), which are implicated in weight management and metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for predicting its biological efficacy. The following table summarizes related compounds and their features:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-cyclopropyl-acetamide | C17H23ClN2O | Chlorine substitution | May exhibit different pharmacodynamics due to chlorine atom |

| 2-Amino-N-(1-benzyl-pyrrolidin-2-ylmethyl)-N-cyclopropyl-acetamide | C17H25N3O | Different pyrrolidine position | Variation in stereochemistry may influence activity |

| N-(1-benzyl-pyrrolidin-3-ylethyl)-acetamide | C16H23N3O | Ethylene bridge instead of cyclopropane | May exhibit different receptor interactions |

These compounds highlight the diversity within this chemical class and underscore the unique characteristics of this compound that may contribute to its distinct biological profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Neuroprotective Effects : A study on N-benzylated pyrrolidine derivatives indicated promising neuroprotective effects against oxidative stress in neuronal cell lines, suggesting potential applications for neurodegenerative diseases .

- Weight Management : Research involving MCHr1 antagonists demonstrated that compounds similar to this compound can effectively inhibit MCH-mediated calcium release, contributing to weight loss in diet-induced obese mice .

- Antimicrobial Activity : Investigations into pyrrolidine derivatives have shown moderate antibacterial and antifungal properties against various strains, indicating that structural modifications could enhance antimicrobial efficacy .

Q & A

Q. Optimization Strategies :

- Use Schlenk-line techniques to exclude moisture for sensitive intermediates.

- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) or LC-MS.

- Adjust stoichiometry (e.g., 1.2 equivalents of cyclopropyl carbonyl chloride) to improve yield .

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzylation | BnCl, K₂CO₃, DMF, 60°C | 78 | 95% |

| Deprotection | TFA/DCM (1:1), rt | 85 | 98% |

| Acetamide coupling | Cyclopropyl carbonyl chloride, Et₃N, THF | 65 | 93% |

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. Key signals:

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated m/z: ~345.2).

- X-ray Crystallography : For absolute configuration confirmation, grow crystals in ethanol/water (slow evaporation).

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Storage : Store at –20°C in amber vials under argon. Avoid prolonged exposure to light or humidity .

- Degradation Pathways : Hydrolysis of the acetamide group in acidic/basic conditions (pH < 3 or > 10). Monitor via LC-MS for hydrolysis products (e.g., free amine).

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf life .

Basic: What preliminary toxicity assessments are recommended before in vivo studies?

Methodological Answer:

- In Vitro Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells (IC₅₀ determination).

- Ames Test : Screen for mutagenicity with Salmonella typhimurium TA98/TA100 strains .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

Advanced: How can computational methods (e.g., DFT, molecular dynamics) guide reaction design for derivatives?

Methodological Answer:

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* basis set) .

- Solvent Effects : Simulate free energy changes in polar (DMSO) vs. nonpolar (toluene) solvents using COSMO-RS.

- Machine Learning : Train models on existing reaction data (e.g., yield, temperature) to predict optimal conditions for novel analogs .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

- Cross-Validation : Replicate assays in parallel labs using identical protocols (e.g., ATP-based viability assays).

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like cell passage number or serum concentration.

- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Advanced: What analytical techniques are suitable for detecting trace impurities or stereochemical variants?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to separate enantiomers .

- LC-HRMS : Identify impurities at <0.1% levels with a Q-TOF mass spectrometer.

- 2D NMR : NOESY or HSQC to distinguish diastereomers (e.g., cyclopropyl configuration) .

Advanced: How can researchers study the compound’s degradation products under oxidative stress?

Methodological Answer:

- Forced Degradation : Treat with H₂O₂ (3% v/v) at 40°C for 24h. Analyze products via LC-MS/MS.

- Radical Trapping : Add TEMPO to quench free radicals and identify transient intermediates.

- Environmental Simulation : Use a photoreactor (λ = 254 nm) to mimic UV-induced degradation .

Advanced: What strategies improve enantiomeric purity during large-scale synthesis?

Methodological Answer:

- Chiral Auxiliaries : Incorporate Evans oxazolidinones to control stereochemistry during cyclopropanation.

- Kinetic Resolution : Use lipase-catalyzed hydrolysis (e.g., Candida antarctica Lipase B) to separate enantiomers .

- Crystallization-Induced Diastereomer Transformation : Recrystallize diastereomeric salts with L-tartaric acid .

Advanced: How can in silico docking predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to GPCRs (e.g., dopamine D₂ receptor). Refine poses with MM-GBSA.

- Pharmacophore Mapping : Align key features (e.g., hydrogen bond donors, aromatic rings) with known ligands .

- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.